

A Technical Guide to Furfuryl Acetate: A Versatile Heterocyclic Aromatic Compound

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Furfural acetate

Cat. No.: B1674280

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of furfuryl acetate, a significant heterocyclic aromatic compound derived from biomass. It delves into the fundamental chemical and physical properties, established and modern synthesis methodologies, and critical analytical techniques for its characterization. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Key applications are explored, from its role as a green solvent and versatile chemical intermediate to its established use in the flavor and fragrance industries. This document serves as an in-depth resource, integrating detailed experimental protocols, safety and handling procedures, and a forward-looking perspective on its potential in sustainable chemistry and pharmaceutical development.

Introduction: The Furan Moiety and Furfuryl Acetate

Heterocyclic aromatic compounds form the backbone of a vast array of biologically active molecules and functional materials. Among these, structures containing the furan ring are of particular interest. Furan, a five-membered aromatic heterocycle with one oxygen atom, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmaceuticals and its ability to act as a versatile synthetic intermediate.^[1]

Furfuryl acetate, with the chemical name (furan-2-yl)methyl acetate, is a prominent derivative of the furan family.^[2] It is an ester of furfuryl alcohol and acetic acid, combining the reactive potential of the furan ring with the functionality of an acetate group.^[3] This structure makes it

not only a valuable bio-based solvent and flavoring agent but also a strategic starting material for more complex molecular architectures.^{[4][5]} This guide will explore the synthesis, characterization, and application of this multifaceted compound.

Caption: Chemical structures of the parent furan ring and furfuryl acetate.

Physicochemical and Spectroscopic Properties

Furfuryl acetate is a colorless to pale yellow liquid recognized by its characteristic sweet, fruity, and banana-like aroma.^[6] Its physical and chemical properties make it suitable for a range of industrial and laboratory applications, from a flavoring agent to a specialty solvent.^{[4][5]}

Physical and Chemical Data

The key quantitative properties of furfuryl acetate are summarized in the table below. This data is essential for designing experimental setups, performing stoichiometric calculations, and ensuring safe handling.

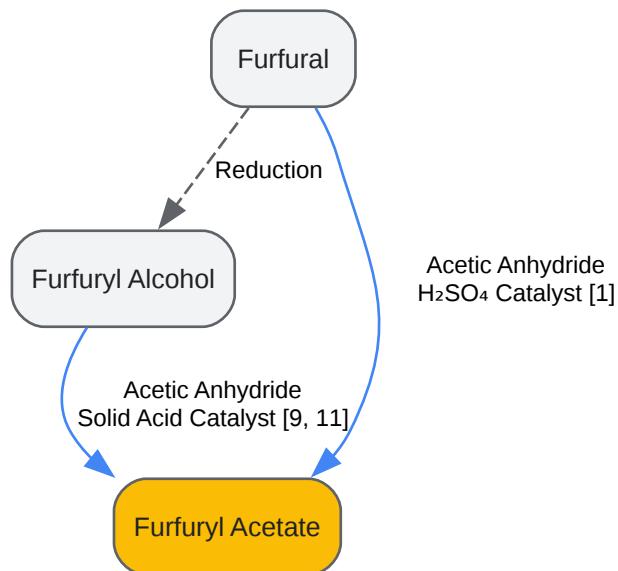
Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ O ₃	[2][6]
Molecular Weight	140.14 g/mol	[6]
Appearance	Colorless to clear yellow/orange liquid	[4][6]
Boiling Point	175-177 °C (at 760 mmHg)	[2]
Density	1.118 g/mL (at 25 °C)	
Refractive Index (n _{20/D})	1.462	
Solubility	5 to 10 mg/mL in water at 22.8 °C; soluble in oils and ethanol	[2][6]
Flash Point	66 °C (150.8 °F) - Closed Cup	
CAS Number	623-17-6	[2]

Spectroscopic Profile

Analytical characterization is crucial for confirming the identity and purity of synthesized furfuryl acetate.

- **Mass Spectrometry (MS):** Electron ionization mass spectrometry of furfuryl acetate typically shows a molecular ion peak (M^+) at $m/z = 140$. The spectrum is characterized by a prominent base peak at $m/z = 81$, corresponding to the furfuryl cation formed after the loss of the acetate moiety.[7]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is observed around 1740 cm^{-1} for the $\text{C}=\text{O}$ stretching of the ester group. Additional characteristic peaks include $\text{C}-\text{O}$ stretching bands for the ester and the furan ring ether linkage, typically in the $1230\text{--}1020\text{ cm}^{-1}$ region.[8]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR is invaluable for structural elucidation. The spectrum shows a singlet for the acetyl methyl protons (CH_3) around $\delta 2.1$ ppm, a singlet for the methylene protons (CH_2) adjacent to the ester oxygen at approximately $\delta 5.1$ ppm, and three distinct signals for the furan ring protons between $\delta 6.3$ and 7.4 ppm.[9]

Caption: Key spectroscopic signatures for the characterization of furfuryl acetate.


Synthesis Methodologies and Experimental Protocols

Furfuryl acetate can be synthesized through several routes, primarily involving the esterification of furfuryl alcohol or direct conversion from furfural. The choice of method often depends on the desired scale, available starting materials, and considerations for green chemistry principles.

Overview of Synthetic Pathways

- **Esterification of Furfuryl Alcohol:** This is the most direct method, involving the reaction of furfuryl alcohol with an acetylating agent like acetic anhydride or acetyl chloride. The reaction can be catalyzed by acids (e.g., H_2SO_4) or bases (e.g., triethylamine).[9] Modern approaches utilize solid acid catalysts like sulfated zirconia, which simplifies purification and allows for catalyst recycling, enhancing the sustainability of the process.[10][11]
- **Conversion from Furfural:** A well-documented procedure involves reacting furfural with acetic anhydride in the presence of a catalytic amount of sulfuric acid.[12] This method is

advantageous when furfural, a primary product from the dehydration of pentose sugars from biomass, is the readily available feedstock.

[Click to download full resolution via product page](#)

Caption: Primary synthetic pathways to furfuryl acetate from biomass-derived precursors.

Detailed Experimental Protocol: Synthesis from Furfural

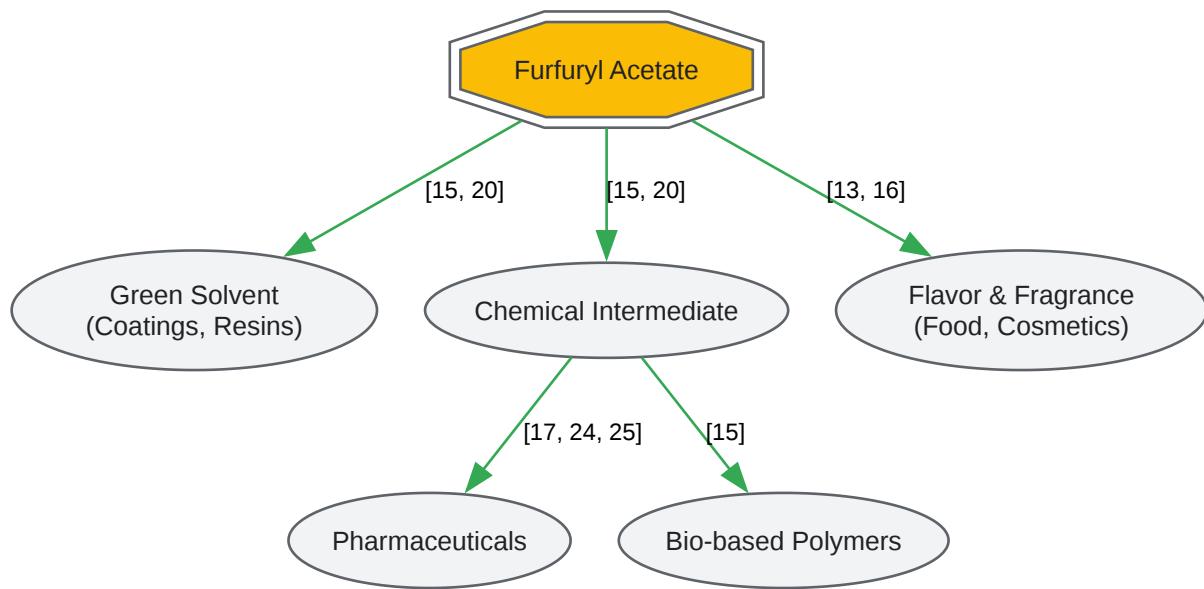
This protocol is adapted from a robust procedure published in *Organic Syntheses*, known for its reliability and detailed experimental validation.[\[12\]](#)

Materials and Equipment:

- 300-mL Claisen flask with an elongated side neck
- Ice bath
- Magnetic stirrer (optional, hand swirling is described)
- Distillation apparatus for reduced pressure
- Oil bath

- Reactants: Acetic anhydride (1.0 mole), recently distilled furfural (1.0 mole), concentrated sulfuric acid (0.1 mL), anhydrous sodium acetate (0.4 g).

Step-by-Step Methodology:


- Initial Reaction Setup: In the 300-mL Claisen flask, combine 102 g (1.0 mole) of acetic anhydride and 0.1 mL of concentrated sulfuric acid.
 - Causality: Sulfuric acid acts as a powerful catalyst for the reaction. The Claisen flask is chosen to manage any vigorous reaction and facilitate subsequent distillation.
- Controlled Addition of Furfural: Cool the mixture to 10°C using an ice bath. While swirling, slowly add 96 g (1.0 mole) of recently distilled furfural over approximately 10 minutes. Maintain the temperature between 10–20°C during the addition.
 - Causality: The reaction is exothermic. Cooling and slow addition are critical to prevent runaway reactions and the formation of undesired polymeric byproducts. Using freshly distilled furfural ensures high purity and minimizes side reactions from oxidized impurities.
- Exothermic Phase: Once the addition is complete, remove the cooling bath. The reaction mixture will warm up spontaneously, typically reaching a maximum temperature of about 35°C within 5 minutes. Allow it to cool back to room temperature over 20-30 minutes.
- Catalyst Neutralization: Add 0.4 g of anhydrous sodium acetate to the flask and mix thoroughly.
 - Causality: This is a crucial self-validating step. The sodium acetate, a weak base, neutralizes the strong acid catalyst (H_2SO_4). This "freezes" the chemical equilibrium and prevents the reverse reaction or product degradation during the high temperatures of distillation.
- Purification by Vacuum Distillation: Assemble the apparatus for distillation under reduced pressure. Heat the flask using an oil bath.
 - Collect a fore-run at 50–140°C/20 mm Hg. This fraction primarily contains unreacted starting materials.

- Collect the final product, furfuryl acetate, at 140–142°C/20 mm Hg. The expected yield is 129–139 g (65–70%).
- Causality: Vacuum distillation is employed because furfuryl acetate has a relatively high boiling point at atmospheric pressure. Distilling at reduced pressure lowers the boiling point, preventing thermal decomposition of the product.

Applications in Research and Drug Development

The utility of furfuryl acetate extends beyond its role as a fragrance, positioning it as a valuable molecule for chemical research and development.[\[4\]](#)

- Green Chemistry and Sustainable Solvents: As a bio-based and biodegradable compound, furfuryl acetate is an attractive alternative to petroleum-derived solvents in various industrial processes, including coatings and resins.[\[4\]](#)[\[5\]](#) Its favorable toxicity profile further enhances its appeal.[\[4\]](#)
- Versatile Chemical Intermediate: Furfural and its derivatives are foundational building blocks for a wide range of chemicals.[\[1\]](#) Furfuryl acetate serves as a synthon for introducing the furan moiety into larger molecules. The furan ring can participate in cycloaddition reactions (like the Diels-Alder reaction) or be converted into other cyclic or acyclic structures, providing pathways to diverse chemical scaffolds. This makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[\[1\]](#)
- Pharmaceutical Formulation: While primarily known as a flavor enhancer, its GRAS (Generally Recognized as Safe) status for food use means it is well-characterized toxicologically.[\[6\]](#) This knowledge can be leveraged in the formulation of oral medications, where it could serve as an excipient for taste-masking or as a specialty solvent.[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Key application areas of furfuryl acetate in industry and research.

Safety, Handling, and Storage

Proper handling of furfuryl acetate is essential to ensure laboratory safety. It is classified as a combustible liquid and can be harmful if ingested, inhaled, or absorbed through the skin.[14]

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Classification	GHS Pictogram	Precautionary Statement	Source
Combustible Liquid	(No Pictogram)	H227: Combustible liquid.	[14]
Acute Toxicity (Oral, Dermal, Inhalation)	GHS07 (Exclamation Mark)	H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.	[14]
Skin & Eye Irritation	GHS07 (Exclamation Mark)	H315, H319: Causes skin irritation. Causes serious eye irritation.	[14]

Recommended PPE:

- Eye Protection: Safety glasses or chemical splash goggles.[\[15\]](#)
- Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[\[14\]](#)
- Skin and Body Protection: Lab coat. In case of significant exposure risk, wear disposable protective clothing.[\[16\]](#)
- Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a multi-purpose combination respirator cartridge.[\[14\]](#)

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[17\]](#) Keep away from heat, sparks, open flames, and other ignition sources.[\[15\]](#)
- Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with a non-combustible material like sand or vermiculite. Do not use combustible absorbents like sawdust.[\[16\]](#)[\[18\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[15\]](#)

Conclusion and Future Outlook

Furfuryl acetate is more than a simple flavor and fragrance compound; it is a versatile and valuable heterocyclic aromatic molecule with significant relevance to modern chemistry. Its origins from renewable biomass place it at the forefront of sustainable and green chemical practices. For researchers and drug development professionals, it represents a readily accessible, bio-based building block for constructing complex molecular targets. Future research will likely focus on expanding its applications as a green solvent and exploring novel catalytic transformations of its furan ring to unlock new synthetic pathways to valuable fine chemicals and active pharmaceutical ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. scent.vn [scent.vn]
- 3. Showing Compound Furfuryl acetate (FDB012559) - FooDB [foodb.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbino.com]
- 6. Furfural acetate | C7H8O3 | CID 12170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Furanmethanol, acetate [webbook.nist.gov]
- 8. 2-Furanmethanol, acetate [webbook.nist.gov]
- 9. Furfuryl acetate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. bocsci.com [bocsci.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. tcichemicals.com [tcichemicals.com]
- 16. FURFURYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [A Technical Guide to Furfuryl Acetate: A Versatile Heterocyclic Aromatic Compound]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674280#furfural-acetate-as-a-heterocyclic-aromatic-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com